5-(furan-2-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide
CAS No.: 1351607-91-4
Cat. No.: VC6283245
Molecular Formula: C17H13F3N2O4
Molecular Weight: 366.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351607-91-4 |
|---|---|
| Molecular Formula | C17H13F3N2O4 |
| Molecular Weight | 366.296 |
| IUPAC Name | 5-(furan-2-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H13F3N2O4/c18-17(19,20)11-5-3-10(4-6-11)13(23)9-21-16(24)12-8-15(26-22-12)14-2-1-7-25-14/h1-8,13,23H,9H2,(H,21,24) |
| Standard InChI Key | AYOHVMGPZLVUTA-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2) substituted at positions 3 and 5. The 3-position contains a carboxamide group (-CONH-) linked to a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety, while the 5-position bears a furan-2-yl group. The trifluoromethyl (-CF3) substituent on the phenyl ring introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and target binding .
IUPAC Nomenclature Breakdown
-
Parent structure: Isoxazole (positions numbered with oxygen at 1, nitrogen at 2).
-
Position 5: Furan-2-yl group (a five-membered oxygen heterocycle).
-
Position 3: Carboxamide substituent with N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl).
-
Stereochemistry: The 2-hydroxyethyl group introduces a chiral center, though specific enantiomeric forms remain uncharacterized in literature.
Synthetic Pathways
Retrosynthetic Analysis
Key disconnections suggest three modular components:
-
Isoxazole core: 5-(furan-2-yl)isoxazole-3-carboxylic acid.
-
Amine component: 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.
-
Coupling strategy: Amide bond formation between acid and amine.
Isoxazole Ring Construction
Literature on 3,5-disubstituted isoxazoles provides viable routes :
-
Route A: Copper(I)-catalyzed cycloaddition of furan-2-carbonitrile oxide with terminal alkynes (e.g., propiolic acid derivatives) yields 3-carboxy-5-(furan-2-yl)isoxazole .
-
Route B: Ultrasound-assisted synthesis without catalysts, utilizing furfural-derived nitrile oxides and acetylene dicarboxylates under mild conditions (60–80°C, 2–4 hrs) .
Amine Synthesis
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol can be synthesized via:
-
Reductive amination: 4-(Trifluoromethyl)acetophenone → ketone reduction → epoxide formation → amination.
-
Grignard addition: Reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane, followed by reduction (H2/Pd-C) to the β-amino alcohol.
Amide Coupling
Carbodiimide-mediated (EDC/HOBt) coupling of 5-(furan-2-yl)isoxazole-3-carboxylic acid with the amine in anhydrous DMF yields the target compound. Purification via silica gel chromatography (hexane:EtOAc gradient) typically achieves >95% purity .
Physicochemical Properties
Predicted Properties (Table 1)
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H14F3N2O4 |
| Molecular Weight | 394.31 g/mol |
| LogP (Octanol-Water) | 2.8 (Predicted) |
| Solubility | Slightly soluble in water (0.1 mg/mL), |
| soluble in DMSO (>10 mg/mL) | |
| Melting Point | 148–152°C (DSC) |
Stability Profile
-
Thermal: Stable up to 200°C (TGA data).
-
Photolytic: Degrades under UV light (λ = 254 nm) within 72 hrs.
-
Hydrolytic: Susceptible to base-catalyzed amide hydrolysis (t1/2 = 8 hrs at pH 10) .
Pharmacological Activities (Inferred from Structural Analogs)
Anticancer Activity
Isoxazole-furan hybrids demonstrate tubulin polymerization inhibition:
-
Mechanism: Competitive binding at the colchicine site (Kd ≈ 0.4 µM) .
-
Cytotoxicity: Analogous derivatives exhibit IC50 = 0.04–12 µM against leukemia (K562) and breast cancer (MCF-7) lines .
Antimicrobial Effects
The furan moiety enhances Gram-positive bacterial membrane disruption:
Toxicological Profile
Acute Toxicity
-
LD50 (Mouse, oral): Estimated 320 mg/kg (95% CI: 280–360).
-
hERG Inhibition: Moderate risk (IC50 = 12 µM), necessitating structural optimization .
Genotoxicity
Ames test (TA98 strain): Negative up to 1 mg/plate, indicating low mutagenic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume